molecular formula C26H32N4O6 B2511632 4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate CAS No. 1351648-56-0

4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate

Cat. No.: B2511632
CAS No.: 1351648-56-0
M. Wt: 496.564
InChI Key: DKQSRNABWYGBMM-UHFFFAOYSA-N
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Description

4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C26H32N4O6 and its molecular weight is 496.564. The purity is usually 95%.
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Scientific Research Applications

Molecular and Structural Studies

  • The study of molecular and crystal structures is a significant area of research for compounds like "4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate". For instance, Richter et al. (2023) reported the crystal and molecular structures of a related compound, which is a side product in the synthesis of an antitubercular agent (Richter, 2023).

Antimicrobial and Antimycobacterial Activity

  • Research on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives by Lv et al. (2017) is relevant, indicating the potential antimicrobial properties of compounds with similar structural components (Lv, 2017).

Synthesis and Characterization

  • The synthesis and characterization of various derivatives of similar compounds have been extensively studied. For instance, Talupur et al. (2021) explored the synthesis and docking studies of certain benzodioxaphosphole-tetrazol-thiophene-2-carboxamides, indicating the importance of such compounds in medicinal chemistry (Talupur, 2021).

Potential in Drug Development

  • The compound's derivatives have potential applications in drug development. The study of the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors by Teffera et al. (2013) is an example, highlighting the relevance of such compounds in cancer treatment (Teffera, 2013).

Food and Drug Analysis

  • Compounds with a similar structure are used in analytical methods for food and drug analysis. Anisuzzaman et al. (2000) developed gas chromatographic methods for the determination of herbicides using dimethyl derivatives of compounds like the one (Anisuzzaman, 2000).

Mechanism of Action

The synthesized compounds were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains . The compounds were shown non-toxic in nature after screened for cytotoxicity against the cancer cell lines of human cervical (HeLa) and Supt1 .

Safety and Hazards

The compounds were shown non-toxic in nature after screened for cytotoxicity against the cancer cell lines of human cervical (HeLa) and Supt1 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

Properties

IUPAC Name

4-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(4-ethoxyphenyl)piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2.C2H2O4/c1-4-30-21-7-5-20(6-8-21)26-24(29)27-11-9-19(10-12-27)15-28-16-25-22-13-17(2)18(3)14-23(22)28;3-1(4)2(5)6/h5-8,13-14,16,19H,4,9-12,15H2,1-3H3,(H,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSRNABWYGBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=NC4=C3C=C(C(=C4)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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